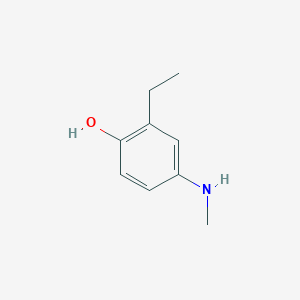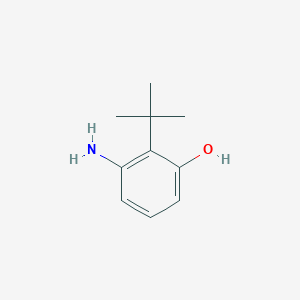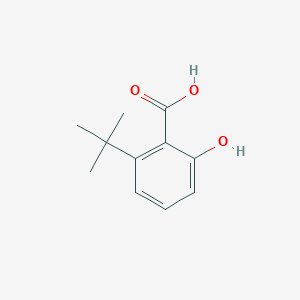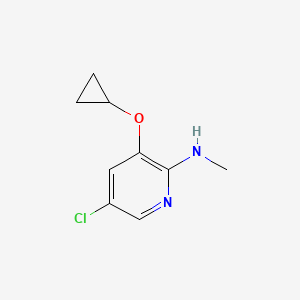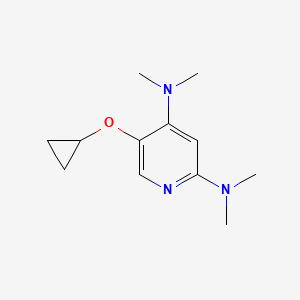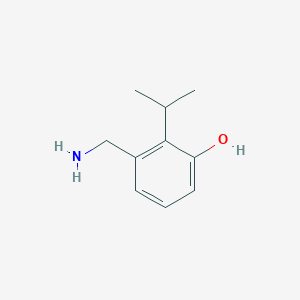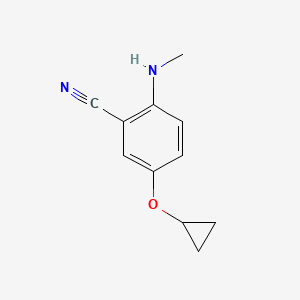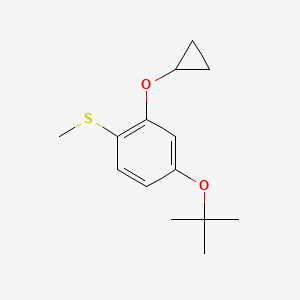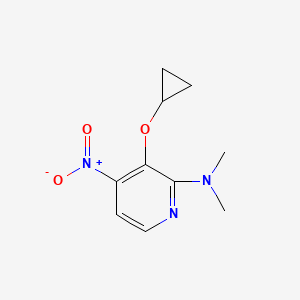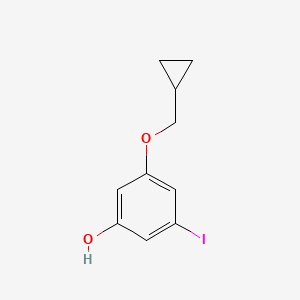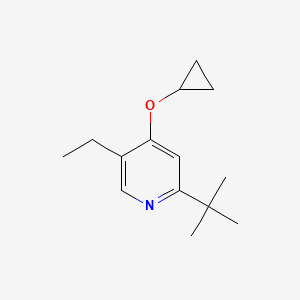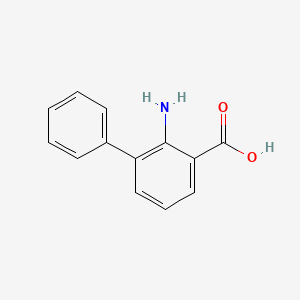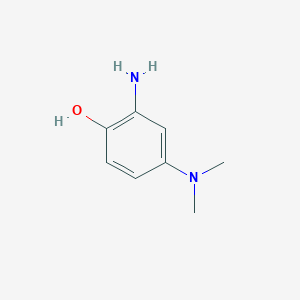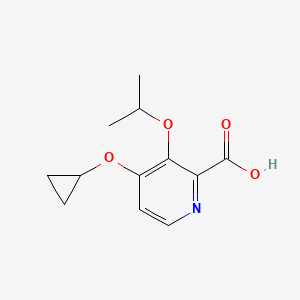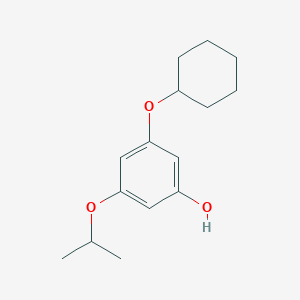
3-(Cyclohexyloxy)-5-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexyloxy)-5-isopropoxyphenol: is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-isopropoxyphenol typically involves the following steps:
Formation of the Phenol Derivative: The starting material, phenol, undergoes alkylation to introduce the isopropoxy group. This can be achieved using isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Cyclohexyloxy Group: The intermediate product is then subjected to a nucleophilic substitution reaction with cyclohexyl bromide in the presence of a base like sodium hydride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexyloxy)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated phenols
Applications De Recherche Scientifique
3-(Cyclohexyloxy)-5-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexyloxy)-5-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyloxy and isopropoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclohexyloxy)-4-isopropoxyphenol
- 3-(Cyclohexyloxy)-5-methoxyphenol
- 3-(Cyclohexyloxy)-5-ethoxyphenol
Uniqueness
3-(Cyclohexyloxy)-5-isopropoxyphenol is unique due to the specific positioning of the cyclohexyloxy and isopropoxy groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
3-cyclohexyloxy-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)17-14-8-12(16)9-15(10-14)18-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
Clé InChI |
ZMWKNDXOPFBOKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


